A Technical Guide to N-Fmoc-5,5-dimethyl-D-norleucine: Structure, Properties, and Application
A Technical Guide to N-Fmoc-5,5-dimethyl-D-norleucine: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sterically Demanding Amino Acids in Peptide Science
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids is a cornerstone strategy for modulating pharmacological properties. These novel building blocks offer a means to enhance proteolytic stability, constrain conformational flexibility, and probe molecular interactions. N-Fmoc-5,5-dimethyl-D-norleucine is one such synthetic amino acid, distinguished by its unique neopentyl-like side chain. This bulky, sterically hindered motif can impart significant local conformational constraints within a peptide sequence. The presence of the D-enantiomer further contributes to resistance against enzymatic degradation by common proteases, which preferentially recognize L-amino acids.
This guide provides a detailed technical overview of N-Fmoc-5,5-dimethyl-D-norleucine, covering its chemical and physical properties, quality control standards, and best practices for its application in solid-phase peptide synthesis (SPPS). The information herein is intended to equip researchers with the practical knowledge required to effectively utilize this compound in the design and synthesis of novel peptides.
Chemical Identity and Molecular Structure
N-Fmoc-5,5-dimethyl-D-norleucine is an N-terminally protected derivative of the unnatural amino acid 5,5-dimethyl-D-norleucine. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making the compound perfectly suited for Fmoc-based solid-phase peptide synthesis.
The core structure features a D-configured alpha-carbon, which is critical for enhancing peptide stability. The side chain is a 5,5-dimethylhexyl group, which can be thought of as a norleucine skeleton with a terminal tert-butyl group. This bulky, lipophilic side chain is a powerful tool for influencing peptide folding and interaction with biological targets.
Caption: Chemical Structure of N-Fmoc-5,5-dimethyl-D-norleucine.
Physicochemical Properties
The physical properties of an Fmoc-amino acid are critical for its handling, storage, and reactivity during synthesis. Key data for N-Fmoc-5,5-dimethyl-D-norleucine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1217783-07-7 | [1][2][3] |
| Molecular Formula | C₂₃H₂₇NO₄ | [1][3][4] |
| Molecular Weight | 381.47 g/mol | [1][3] |
| Appearance | White to off-white powder | [1][3] |
| Purity | Typically ≥95% | [1][4] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. | [5] |
| Storage | Store at 2-8°C, sealed in a dry environment. | [6][7] |
| Melting Point | Data not available. For the related compound Fmoc-D-norleucine: 140 - 146 °C. | [1] |
| Optical Rotation | Data not available. For the related compound Fmoc-D-norleucine: [α]D²⁰ = +19 ±3° (c=1 in DMF). | [1] |
Expert Insights: The addition of the 5,5-dimethyl groups compared to standard norleucine increases the lipophilicity and steric bulk. While specific melting point data is not publicly available, it is expected to be a crystalline solid with a relatively high melting point, similar to other Fmoc-amino acids[1][2]. Its solubility in N,N-dimethylformamide (DMF) is a key prerequisite for efficient use in standard SPPS protocols[5]. The expected positive optical rotation confirms the D-configuration of the chiral center.
Quality Control and Characterization: A Self-Validating System
Ensuring the identity and purity of the starting material is paramount for the successful synthesis of the target peptide. A multi-pronged analytical approach is required to validate each batch of N-Fmoc-5,5-dimethyl-D-norleucine.
Caption: A typical quality control workflow for validating Fmoc-amino acids.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the chemical purity of Fmoc-amino acids[8].
-
Objective: To determine the purity of the compound and identify any synthesis-related impurities.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a 1:1 mixture of acetonitrile and water.
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 20-30 minutes is effective for elution.
-
Detection: UV detection at 265 nm is ideal for observing the Fmoc group.
-
-
Expected Result: A single major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound, providing definitive confirmation of its identity.
-
Objective: To verify the molecular mass of the compound.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is most common, often coupled directly with HPLC (LC-MS).
-
Analysis Mode: Can be run in either positive or negative ion mode.
-
-
Expected Result:
-
Positive Mode: A prominent ion at m/z 382.20 [M+H]⁺.
-
Negative Mode: A prominent ion at m/z 380.18 [M-H]⁻. The exact mass should be within 5 ppm of the calculated value (C₂₃H₂₇NO₄ = 381.19).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the chemical structure.
-
Objective: To confirm the covalent structure and the absence of significant structural impurities.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
-
Expected ¹H NMR Signals:
-
Fmoc Group: A series of multiplets between 7.3 and 7.9 ppm (8 aromatic protons) and signals between 4.2 and 4.4 ppm (3 protons of the CH-CH₂-O moiety).
-
Amino Acid Backbone: A signal for the α-proton (Cα-H) around 4.0-4.5 ppm.
-
Side Chain: Signals corresponding to the methylene groups (Cβ-H₂, Cγ-H₂) and a characteristic sharp singlet around 0.9 ppm for the nine protons of the three methyl groups (Cδ-(CH₃)₃).
-
-
Trustworthiness through Integration: The integration of these signals should correspond to the number of protons in each part of the molecule, providing a self-validating check on the structure's integrity.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Fmoc-5,5-dimethyl-D-norleucine is as a building block in Fmoc-SPPS. Its incorporation follows the standard synthetic cycle, but the steric bulk of its side chain requires special consideration.
Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Coupling Protocol
This protocol assumes a standard 0.1 mmol synthesis scale.
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine, having been swelled in DMF and subjected to Fmoc deprotection (e.g., 2 x 10 min treatment with 20% piperidine in DMF) and thorough DMF washing[9][10].
-
Activation Solution Preparation: In a separate vessel, dissolve N-Fmoc-5,5-dimethyl-D-norleucine (0.4 mmol, 4 equivalents) and an aminium-based activator like HATU (0.38 mmol, 3.8 equivalents) in DMF[10].
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature.
-
Reaction Time & Monitoring: Due to the steric hindrance of the 5,5-dimethylhexyl side chain, a longer coupling time is recommended. Allow the reaction to proceed for at least 2 hours. A Kaiser test should be performed to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling (recoupling) may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (e.g., 5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Expert Rationale: The choice of 4 equivalents of the amino acid and a potent activator like HATU is a deliberate strategy to overcome the kinetic barrier imposed by the sterically demanding side chain[10]. Standard coupling times of 30-60 minutes may prove insufficient for this residue. The Kaiser test is a critical, self-validating checkpoint; it provides direct evidence of the coupling efficiency before proceeding, preventing the accumulation of deletion sequences in the final product.
Conclusion
N-Fmoc-5,5-dimethyl-D-norleucine is a valuable synthetic building block for peptide chemists seeking to introduce significant steric bulk and enzymatic resistance into their sequences. Its neopentyl-like side chain can enforce specific secondary structures and modulate binding interactions. While its incorporation into a growing peptide chain requires careful consideration of coupling times and activation methods due to steric hindrance, adherence to robust quality control of the raw material and in-process monitoring of the synthesis will ensure its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently utilize this unique compound in the development of next-generation peptide therapeutics and research tools.
References
-
PubChem. N-Fmoc-5,5-dimethyl-L-norleucine. National Center for Biotechnology Information.
-
AChemBlock. N-Fmoc-5,5-dimethyl-D-norleucine 95%.
-
Angene Chemical. N-Fmoc-5,5-dimethyl-D-norleucine.
-
Bio-protocol. Peptide Synthesis.
-
CymitQuimica. N-Fmoc-5,5-dimethyl-D-norleucine.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
BenchChem. A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
-
Sigma-Aldrich. N-Fmoc-5,5-dimethyl-D-norleucine.
-
Chem-Impex. Fmoc-D-norleucine.
-
Fisher Scientific. N-Fmoc-5,5-dimethyl-D-norleucine.
-
BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Sigma-Aldrich. Fmoc-5,5-DiMe-Nle-OH.
-
Labsolu. N-Fmoc-5,5-dimethyl-DL-norleucine.
-
ChemicalBook. N-Fmoc-5,5-dimethyl-L-norleucine Safety Data Sheet.
-
Wikipedia. Norleucine.
-
Advanced ChemBlocks. 5,5-Dimethyl-D-norleucine.
-
BenchChem. An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. B22475.06 [thermofisher.com]
- 3. N-Fmoc-5,5-dimethyl-D-norleucine 95% | CAS: 1217783-07-7 | AChemBlock [achemblock.com]
- 4. N-Fmoc-5,5-dimethyl-D-norleucine | CymitQuimica [cymitquimica.com]
- 5. Fmoc-5,5-DiMe-Nle-OH | 1217704-60-3 [sigmaaldrich.com]
- 6. sciencebiochem.com [sciencebiochem.com]
- 7. n-Fmoc-5,5-dimethyl-l-norleucine | C23H27NO4 | CID 124422811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lgcstandards.com [lgcstandards.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
